molecular formula C22H20N2O4S2 B2446806 Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 850915-38-7

Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No. B2446806
CAS RN: 850915-38-7
M. Wt: 440.53
InChI Key: IRFPUJJMEXDYHW-UHFFFAOYSA-N
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Description

Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Phosphine-catalyzed Annulation

    The domino reaction between γ-benzyl allenoates and ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate, catalyzed by tris(4-methoxyphenyl)phosphine, produces 2H-benzo[4,5]thieno[3,2-b]pyran derivatives. This reaction utilizes γ-substituted allenoate as a two-carbon synthon, a rare approach in literature (Ma, Yu, & Meng, 2018).

  • Novel Thienotriazolopyrimidine Derivatives Synthesis

    A study synthesized various thieno[3,2-d]pyrimidine derivatives with different functional groups, demonstrating potential as antitumor agents (Hafez & El-Gazzar, 2017).

  • Heterocyclic Compounds Synthesis

    Research focused on synthesizing novel compounds like benzodifuranyl, thiazolopyrimidines, and oxadiazepines, revealing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Condensed Heterocyclic Compounds

    The synthesis of new 2‐benzylidene‐7‐methyl‐3‐oxo‐5‐phenyl‐2,3‐dihydro‐5H‐thiazolo[3,2‐a]pyrimidines, which exhibited anti-inflammatory properties, is another application (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).

Pharmacological and Biological Activities

  • Antitumor Activity

    Novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives showed potent antitumor activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Anticonvulsant and Neurotoxicity Evaluation

    A series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for anticonvulsant and neurotoxicity effects, showing significant activity in preventing seizure spread at low doses (Shaquiquzzaman, Khan, Amir, & Alam, 2012).

  • Antifungal Effects

    New 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound exhibited significant antifungal effects against types like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

  • Aldose Reductase Inhibitors

    Iminothiazolidin-4-one acetate derivatives were evaluated as inhibitors of aldehyde reductase and aldose reductase, presenting potential as novel drugs for treating diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

properties

IUPAC Name

benzyl 2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-27-18-10-6-5-9-17(18)24-21(26)20-16(11-12-29-20)23-22(24)30-14-19(25)28-13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFPUJJMEXDYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

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